C22セラミド

説明

Synthesis Analysis

The synthesis of N-docosanoylsphingosine and related compounds often involves the formation of amide bonds between fatty acids and sphingosine or its analogs. For example, the synthesis and chromatographic properties of a related compound, N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have been described, showcasing its utility as a stationary phase in chromatography due to its stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).

科学的研究の応用

細胞内脂質調節

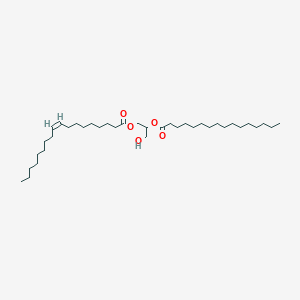

C22セラミドを含むセラミドは、細胞内脂質調節に関与するスフィンゴ脂質の一種です {svg_1}. それらは、新規合成経路および細胞内脂質滴の形成に関与しており、これは毒性セラミド種の蓄積を防ぐための重要なメカニズムと考えられています {svg_2}.

皮膚疾患

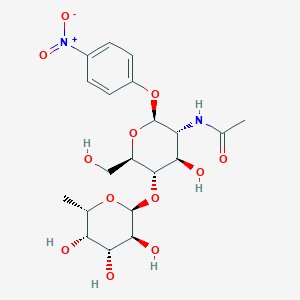

セラミドは、皮膚の健康に重要な役割を果たします。 超長鎖アシル鎖セラミド(アシル鎖が25炭素以上)は、機能的な皮膚バリアを維持するために不可欠であると報告されています {svg_3}. C22セラミドは、このクラスの一部として、この機能に潜在的に貢献する可能性があります。

肥満と代謝性疾患

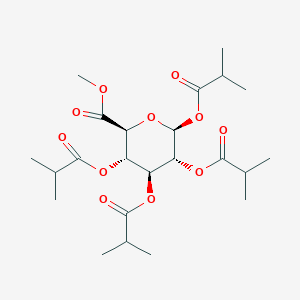

C22セラミドを含むセラミドは、肥満やその他の代謝性疾患に関連しています {svg_4}. C16-およびC18-セラミドなどの長鎖アシル鎖セラミドは、代謝機能不全に関連しています {svg_5}.

2型糖尿病

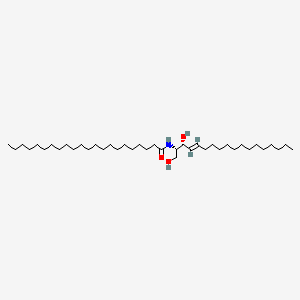

C22セラミドを含むセラミドは、2型糖尿病(T2DM)の発症に関連しています。 それらは、膵臓β細胞機能の評価であるHOMA-Bと逆相関しています {svg_6}.

心臓血管疾患

セラミドは、心臓血管疾患に関与しています {svg_7}. 特定のセラミド種は、従来の危険因子を超えて、心臓血管イベントの追加的な予測値を提供する可能性があります {svg_8}.

酸化ストレスと炎症

セラミドは、酸化ストレスと炎症の仲介物質であり、これらはさまざまな疾患における重要なプロセスです {svg_9}.

研究および臨床設定

C22セラミドは、高性能液体クロマトグラフィー/タンデム質量分析法(LC/MS2)を使用して、筋肉組織サンプル中のセラミド濃度を測定するための標準として使用されてきました {svg_10}. また、ミトコンドリアから細胞質へのストレス応答(MCSR)誘導への影響を調べるためにも使用されています {svg_11}.

潜在的な治療的用途

セラミドがさまざまな疾患に関与していることを考えると、治療的用途の可能性があります。 特定の酵素の調節は、特定の有害または保護的なセラミド種の生成を増減させる可能性があり、特定のセラミドを標的とした阻害剤や活性化剤を開発する可能性を提供します {svg_12}.

作用機序

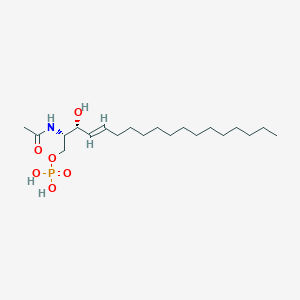

Target of Action

C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . C22 Ceramide is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .

Mode of Action

C22 Ceramide interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .

Biochemical Pathways

C22 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .

Result of Action

The molecular and cellular effects of C22 Ceramide’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .

Action Environment

The action, efficacy, and stability of C22 Ceramide can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including C22 Ceramide, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)